molecular formula C12H19NO3 B2947920 Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1369502-46-4

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2947920
CAS No.: 1369502-46-4
M. Wt: 225.288
InChI Key: ZTFPZHQDUXIZOG-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.1]octane scaffold with a ketone group at the 6-position and a tert-butoxycarbonyl (Boc) protective group at the 3-position. This compound is widely utilized as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological and oncological pathways . Its rigid bicyclic structure enhances conformational stability, making it valuable for studying enzyme-substrate interactions or protein-ligand binding. The Boc group ensures stability during synthetic transformations while allowing deprotection under acidic conditions for further functionalization .

Properties

IUPAC Name

tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFPZHQDUXIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-3-azabicyclo[321]octane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Position of Ketone Group

  • 6-Oxo vs. 3-Oxo Derivatives : The ketone position significantly impacts reactivity. The 6-oxo derivative (target compound) exhibits greater electrophilicity at the carbonyl group compared to the 3-oxo isomer (CID 15521278), making it more reactive in nucleophilic additions or reductions .

Protective Group Variations

  • Boc vs. Ethyl Esters : The Boc group in the target compound enhances steric protection of the amine, improving stability during multi-step syntheses. In contrast, the ethyl ester derivative () offers lower molecular weight and cost advantages but requires harsher conditions for deprotection .

Functional Group Modifications

  • Amino Derivatives: The 1-amino variant (CAS 1780781-02-3) enables direct coupling with carboxylic acids or sulfonyl chlorides, expanding utility in peptide mimetics and kinase inhibitors .
  • Hydroxyl-Substituted Analogues : The 3-hydroxy derivative (CAS 194222-05-4) introduces a chiral center, facilitating asymmetric synthesis of antibiotics like macrolides .

Pharmacological Relevance

  • The 6-oxo-Boc derivative demonstrates superior binding affinity to dopamine D3 receptors (Ki = 12 nM) compared to its 3-oxo counterpart (Ki = 45 nM), highlighting the ketone position’s role in target engagement .
  • The 1-amino variant shows promise in disrupting protein-protein interactions (PPIs), with IC₅₀ values < 1 μM in models of HIV-1 capsid assembly .

Biological Activity

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, with the molecular formula C12H19NO3C_{12}H_{19}NO_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesizing relevant research findings, and case studies that highlight its pharmacological properties.

Structural Information

The compound's structure is characterized by a bicyclic framework, which is significant for its biological activity. The 2D structure can be represented as follows:

  • Molecular Formula : C12H19NO3C_{12}H_{19}NO_3
  • SMILES : CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2
  • InChIKey : ZTFPZHQDUXIZOG-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of this compound are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]+226.14377151.5
[M+Na]+248.12571159.5
[M+NH4]+243.17031158.7
[M+K]+264.09965157.3
[M-H]-224.12921149.7

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit potent antibacterial activity against various strains of bacteria, including multidrug-resistant (MDR) strains. For example, one study demonstrated that a related compound showed minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus .

The mechanism of action for these compounds often involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication and transcription. The binding affinity and selectivity for these targets are critical for their effectiveness as antibacterial agents.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A compound structurally related to this compound was tested against Acinetobacter baumannii and showed significant antibacterial activity with MIC values between 1–4 μg/mL .
  • In Vivo Efficacy :
    • In a mouse model of infection caused by vancomycin-intermediate Staphylococcus aureus, the lead compound demonstrated substantial efficacy, indicating its potential for therapeutic applications in treating resistant infections .

Safety and Toxicology

The safety profile of this compound has not been extensively documented; however, related compounds have shown some toxicity concerns:

  • Acute Toxicity : Some derivatives exhibit harmful effects upon ingestion (H302) and cause skin irritation (H315) .

Q & A

What analytical methods are recommended for assessing the purity of tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate?

Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) is the primary method for purity analysis, with protocols tailored to detect impurities ≤3% (e.g., residual solvents or byproducts). For example, related bicyclic tert-butyl carboxylates (e.g., CAS 848488-70-0) are analyzed using reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on characteristic peaks such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonances (δ ~170 ppm in ¹³C NMR). Mass spectrometry (MS) further validates molecular weight consistency (±1 Da).

How can researchers optimize the stereochemical outcomes during synthesis of derivatives?

Level: Advanced
Methodological Answer:
Chiral resolution techniques, such as chiral stationary phase chromatography (e.g., Chiralpak® AD-H column), are effective for isolating enantiomers. For bicyclic systems like 8-azabicyclo[3.2.1]octane derivatives, asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can enhance enantiomeric excess (ee). Computational modeling (DFT calculations) predicts steric and electronic influences on stereoselectivity. For example, stereochemical control in tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 167081-32-5) was achieved using Rh-catalyzed hydrogenation .

What safety protocols are essential for handling this compound?

Level: Basic
Methodological Answer:
Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Engineering controls (fume hoods) are required due to potential dust inhalation. Safety data for structurally similar compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) indicate no acute hazards, but prolonged exposure may cause skin/eye irritation . Storage should adhere to OSHA standards: airtight containers at 2–8°C, away from oxidizers.

How can computational methods predict reactivity in novel reactions?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* level) model electron distribution at the 6-oxo and 3-carboxylate groups, identifying nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). For azabicyclo derivatives like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6), DFT-guided optimizations improved yields in ring-opening reactions by 20% .

What are the key challenges in synthesizing this compound?

Level: Basic
Methodological Answer:
Key challenges include:

  • Ring Strain : The bicyclo[3.2.1]octane scaffold requires careful thermal control during cyclization to avoid side reactions.
  • Oxo Group Stability : The 6-oxo moiety is prone to reduction; inert atmospheres (N₂/Ar) and low temperatures (−78°C) are recommended .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates diastereomers .

How can researchers validate the compound’s stability under varying pH conditions?

Level: Advanced
Methodological Answer:
Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Samples are analyzed via HPLC at intervals (0, 24, 48 hrs) to detect degradation products. For tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate (CAS 1824026-76-7), degradation at pH <3 involved lactam ring hydrolysis, while pH >10 led to tert-butyl ester cleavage . Kinetic modeling (first-order decay) quantifies half-lives.

What spectroscopic techniques are critical for structural elucidation?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1720 cm⁻¹) and tertiary amine (N–H) bends (~3300 cm⁻¹).
  • 2D NMR : COSY and HSQC resolve overlapping signals in the bicyclic core. NOESY identifies spatial proximity between the tert-butyl group and bridgehead protons .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral derivatives (e.g., (1R,4R)-configured analogs in CAS 848488-70-0) .

How can reaction yields be improved in multi-step syntheses?

Level: Advanced
Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 mins vs. 12 hrs for conventional heating) and improves yields by 15–30% in cycloadditions .
  • Flow Chemistry : Continuous flow systems minimize intermediate degradation. For tert-butyl azabicyclo carboxylates, flow setups achieved 85% yield in nitro reductions vs. 65% batch yields .
  • Catalyst Screening : High-throughput robotic platforms test Pd/C, PtO₂, or enzymes for hydrogenation efficiency.

What are the applications of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:
The bicyclo[3.2.1]octane core mimics constrained peptide backbones, enhancing protease resistance in drug candidates. For example, tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate derivatives are intermediates in kinase inhibitors and opioid receptor modulators . The tert-butyl group improves solubility and metabolic stability.

How can researchers resolve conflicting NMR data for diastereomers?

Level: Advanced
Methodological Answer:

  • Variable Temperature NMR : Lower temperatures (e.g., −40°C) slow conformational exchange, resolving split signals.
  • Chiral Derivatization : Reacting with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) creates diastereomeric esters with distinct ¹⁹F NMR shifts .
  • Dynamic NMR (DNMR) : Quantifies rotational barriers in carbamate groups (e.g., ΔG‡ ≈ 60–80 kJ/mol for tert-butyl 2-azabicyclo[2.2.2]octane derivatives) .

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